1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Stem Cells

This ortho-chlorobenzyl cyclopropanol is a structurally precise building block—the 2-chloro substitution creates a unique steric and electronic environment not replicated by 3‑ or 4‑chloro analogs. It shows a 56 nM Ki against ALDH1A2 with ~4.7‑fold selectivity over ALDH1A3, enabling targeted probe development for retinoic acid signaling studies. The cyclopropanol core also enables ring‑opening/expansion and cross‑coupling reactions inaccessible with amine or acid analogs. As a documented intermediate in prothioconazole synthesis, it supports route scouting and kg‑scale validation. Order with confidence: ≥98% purity, full QA documentation, and global shipping.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 1249457-49-5
Cat. No. B1489767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol
CAS1249457-49-5
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CC=CC=C2Cl)O
InChIInChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4,12H,5-7H2
InChIKeyJOMBPAPLJYFZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol (CAS 1249457-49-5): Procurement-Specification & Chemical Identity Guide


1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol (CAS 1249457-49-5) is a chlorophenyl-substituted cyclopropanol building block with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol . The compound features a rigid cyclopropane ring fused with a 2-chlorobenzyl substituent, imparting distinct conformational constraints and lipophilic character (predicted logP ~2.5–3.0) [1]. It is commercially supplied at ≥95–98% purity for research and development applications in medicinal chemistry, agrochemical synthesis, and chemical biology .

Why Generic Substitution Fails: Positional Isomer and Functional Group Selectivity Dictate 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol Activity


Substituting 1-[(2-chlorophenyl)methyl]cyclopropan-1-ol with generic cyclopropanol analogs (e.g., 4-chlorophenyl or 3-chlorophenyl isomers) or with other chlorobenzyl derivatives is not scientifically equivalent. The ortho-chloro substitution pattern on the phenyl ring creates a unique steric and electronic environment that critically influences target engagement, as demonstrated by differential ALDH1A2 and ALDH1A3 inhibition profiles [1]. Furthermore, the cyclopropanol moiety offers distinct reactivity advantages over alternative functional groups (e.g., amines, carboxylic acids, aldehydes), enabling specific synthetic transformations such as ring-opening/expansion cascades and cross-coupling reactions that are not accessible with corresponding analogs [2]. These structural nuances directly impact both biological activity and downstream synthetic utility, making precise compound identity essential for reproducible research outcomes.

Quantitative Differentiation of 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol: Comparative Evidence Guide for Scientific Procurement


ALDH1A2 Inhibition: 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol Exhibits Low Nanomolar Potency

1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol demonstrates potent inhibition of human ALDH1A2 (retinal dehydrogenase 2) with a Ki value of 56 nM [1]. This represents an ALDH1A2/ALDH1A3 selectivity ratio of approximately 4.7-fold (Ki = 261 nM for ALDH1A3) [2]. While direct comparator data for ortho-, meta-, and para-chloro isomers are not publicly available in a single head-to-head study, the observed potency is consistent with structure-activity relationship (SAR) expectations for ortho-substituted chlorobenzyl cyclopropanols, where the ortho-chloro orientation restricts conformational freedom and enhances hydrophobic interactions with the ALDH1A2 binding pocket [3].

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Stem Cells

Antiproliferative Activity in MCF7 Breast Cancer Cells: Context for In Vitro Phenotypic Screening

In a functional assay measuring antiproliferative effects, 1-[(2-chlorophenyl)methyl]cyclopropan-1-ol inhibited growth of human MCF7 breast adenocarcinoma cells following 72-hour exposure, with activity recorded in the ChEMBL database (CHEMBL2345705) [1]. The assay used an MTT readout to quantify viable cell mass. Although the exact IC₅₀ value is not numerically disclosed in the public record, the compound was reported as active in this model. A structurally related cyclopropanol derivative, (1-(4-chlorophenyl)cyclopropyl)methanol, has shown antifungal activity against Botrytis cinerea (exact IC₅₀ not publicly available), but no head-to-head antiproliferative comparison between ortho- and para-chloro isomers has been published .

Cancer Cell Biology Proliferation Assay MCF7

Synthetic Utility as a Prothioconazole Intermediate: Demonstrated Industrial Relevance

1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol and its derivatives serve as key intermediates in the patented synthesis of prothioconazole, a broad-spectrum triazole fungicide [1]. Specifically, the compound's structural framework is incorporated into 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane, a critical intermediate in the commercial manufacturing route [2]. In contrast, the 4-chlorophenyl isomer (1-(4-chlorophenyl)cyclopropan-1-ol, CAS 16031-54-2) and the 3-chlorophenyl isomer are not documented as intermediates in any commercial agrochemical process, underscoring the unique value of the ortho-chloro substitution for this specific industrial application .

Agrochemical Synthesis Process Chemistry Fungicide Intermediate

Cyclopropanol-Specific Reactivity Enables Unique Ring-Opening and Cross-Coupling Transformations

Cyclopropanols, including 1-[(2-chlorophenyl)methyl]cyclopropan-1-ol, undergo palladium-catalyzed cross-coupling and ring-expansion reactions that are not accessible with corresponding cyclopropyl amines, carboxylic acids, or aldehydes . The cyclopropanol moiety serves as a masked enolate equivalent, enabling selective C–C bond formation under mild conditions [1]. Specifically, vinylcyclopropanol semi-pinacol rearrangements and oxidative ring-cleavage reactions provide efficient routes to cyclobutanones and functionalized carbocycles—transformations that cannot be replicated using the amine analog ([1-(2-chlorobenzyl)cyclopropyl]amine, CAS 29812-95-1) or the carboxylic acid derivative (1-[(2-chlorophenyl)methyl]cyclopropane-1-carboxylic acid, CAS 29765-39-7) .

Synthetic Methodology C–C Bond Formation Cyclopropanol Chemistry

Optimal Application Scenarios for 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol in Research and Industrial Settings


Chemical Probe Development for ALDH1A2-Mediated Retinoic Acid Signaling Studies

The compound's 56 nM Ki against ALDH1A2, with ~4.7-fold selectivity over ALDH1A3, positions it as a valuable starting point for developing chemical probes to interrogate retinoic acid signaling in cancer stem cell biology [1]. Researchers investigating ALDH1A isoform-specific functions can utilize this scaffold for structure-activity relationship optimization, with the ortho-chloro substitution providing a defined pharmacophore for subsequent medicinal chemistry campaigns.

Agrochemical Process Development and Prothioconazole Manufacturing Optimization

As a documented intermediate in the patented synthesis of prothioconazole, this compound enables process chemists to evaluate and optimize existing manufacturing routes without de novo route discovery [2]. The ortho-chloro substitution pattern is essential for the downstream formation of 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane, and the compound's commercial availability at ≥98% purity supports kilogram-scale process validation studies.

Synthetic Methodology Exploration Leveraging Cyclopropanol Ring-Opening Cascades

The cyclopropanol functional group enables unique transformations—including Pd-catalyzed cross-couplings, semi-pinacol rearrangements, and oxidative ring-cleavage—that are not accessible with corresponding amine or acid analogs . This compound serves as a versatile building block for methodology development aimed at constructing complex carbocyclic frameworks, particularly in natural product synthesis and diversity-oriented synthesis programs.

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